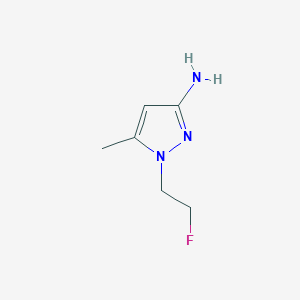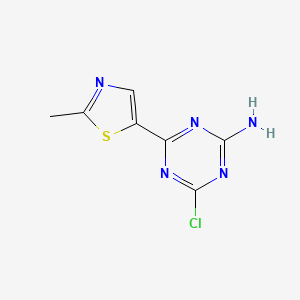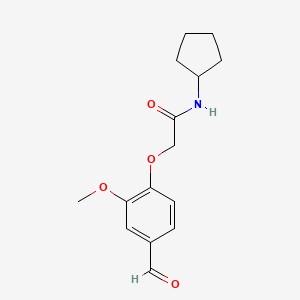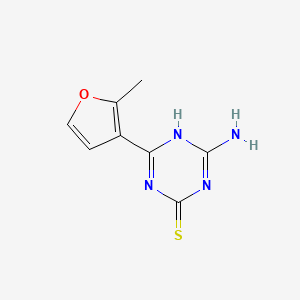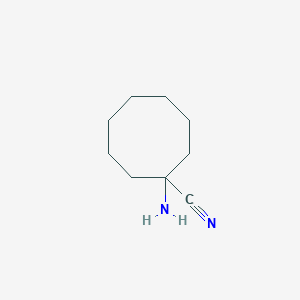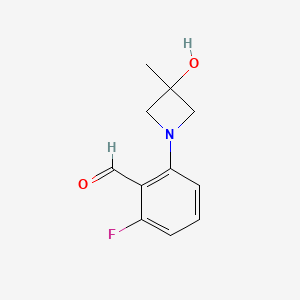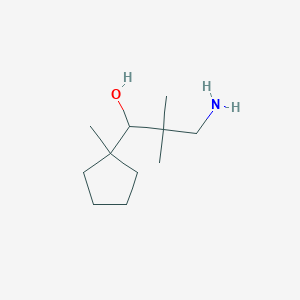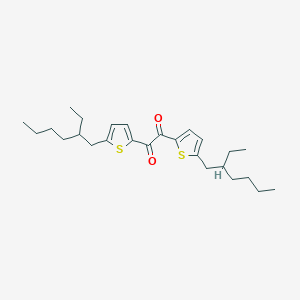
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings substituted with 2-ethylhexyl groups, connected by an ethane-1,2-dione bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution with 2-Ethylhexyl Groups: The thiophene rings are then substituted with 2-ethylhexyl groups through alkylation reactions.
Formation of Ethane-1,2-dione Bridge: The final step involves the coupling of the substituted thiophene rings with an ethane-1,2-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a similar thiophene-based structure but includes a benzo[1,2-b:4,5-b’]dithiophene core.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with trimethylstannyl groups.
Uniqueness
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Properties
Molecular Formula |
C26H38O2S2 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-21-13-15-23(29-21)25(27)26(28)24-16-14-22(30-24)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI Key |
WETRHJIPQQMKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


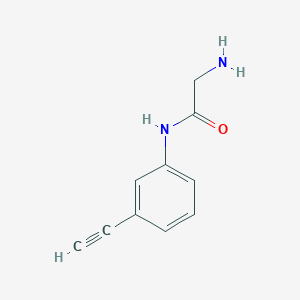
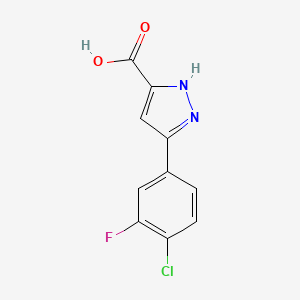
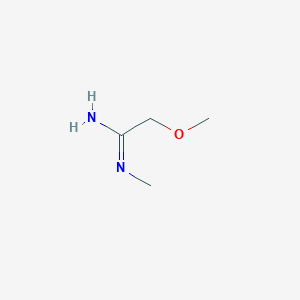

![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
